TPU-0037A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

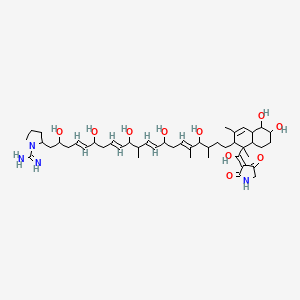

Molecular Formula |

C46H72N4O10 |

|---|---|

Molecular Weight |

841.1 g/mol |

IUPAC Name |

2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide |

InChI |

InChI=1S/C46H72N4O10/c1-26(37(54)13-7-11-31(51)10-6-12-33(53)24-30-9-8-22-50(30)45(47)48)14-17-32(52)18-15-27(2)41(57)28(3)16-19-35-29(4)23-34-36(20-21-38(55)42(34)58)46(35,5)43(59)40-39(56)25-49-44(40)60/h6-7,10,13-15,17,23,26,28,30-38,41-42,51-55,57-59H,8-9,11-12,16,18-22,24-25H2,1-5H3,(H3,47,48)(H,49,60)/b10-6+,13-7+,17-14+,27-15+,43-40- |

InChI Key |

UXOJELXNKQYYOV-OPOYCYKASA-N |

Isomeric SMILES |

CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(/C(=C/CC(/C=C/C(C)C(/C=C/CC(/C=C/CC(CC3CCCN3C(=N)N)O)O)O)O)/C)O)(C)/C(=C/4\C(=O)CNC4=O)/O |

Canonical SMILES |

CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C=CCC(CC3CCCN3C(=N)N)O)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigma: The Mechanism of Action of TPU-0037A Against MRSA Remains Elusive

Despite its documented efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), the precise molecular mechanism of action for the antibiotic TPU-0037A remains largely uncharacterized in publicly available scientific literature. As a congener of the natural product lydicamycin (B608755), its activity is established, yet the specific cellular processes it disrupts in MRSA have not been detailed, precluding a comprehensive technical analysis of its function.

This compound, an antibiotic isolated from Streptomyces platensis, has demonstrated notable activity against a range of Gram-positive bacteria, including the formidable pathogen MRSA.[1] This has positioned it as a compound of interest in the ongoing search for novel antimicrobial agents to combat antibiotic resistance. However, a thorough review of existing research reveals a significant gap in the understanding of how this molecule exerts its bactericidal or bacteriostatic effects.

Initial studies have successfully identified and characterized this compound and its related compounds, confirming their anti-MRSA activity. The minimum inhibitory concentration (MIC) values for this compound against MRSA have been reported to be in the range of 1.56-12.5 μg/mL.[1] This quantitative data underscores its potential as an anti-MRSA agent but does not illuminate the underlying mechanism.

Further investigation into the parent compound, lydicamycin, has offered some preliminary clues. Research on the effects of lydicamycin on other actinobacteria has suggested that it can induce morphological changes, such as sporulation, and transcriptomic analysis of these interactions points towards the induction of cell envelope stress. While intriguing, these findings in different bacterial species do not directly translate to a definitive mechanism of action in the non-sporulating bacterium S. aureus. The specific molecular targets and pathways affected by lydicamycin and, by extension, this compound in MRSA have not been elucidated.

Extensive searches for studies detailing the impact of this compound or lydicamycin on key staphylococcal cellular processes have yielded no specific results. There is a notable absence of published data on whether these compounds inhibit:

-

Fatty Acid Synthesis: A critical pathway for bacterial membrane biogenesis and a known target for some anti-MRSA drugs.

-

Cell Wall Synthesis: The target of beta-lactam antibiotics and glycopeptides, where disruption can lead to cell lysis.

-

Protein Synthesis: A fundamental process for bacterial viability, inhibited by antibiotics like macrolides and tetracyclines.

-

DNA Replication and Repair: Essential for bacterial proliferation and a target for fluoroquinolones.

Without experimental evidence in these areas, it is not possible to construct a detailed technical guide, including quantitative data tables, experimental protocols, or signaling pathway diagrams as requested. The core requirements for such a guide are contingent on the availability of primary research that delves into the biochemical and molecular interactions of this compound with MRSA, which is currently not present in the accessible scientific domain.

Future Outlook

The potent anti-MRSA activity of this compound warrants further investigation to unlock its therapeutic potential. Future research should prioritize target identification and mechanism of action studies. Modern techniques such as affinity chromatography, proteomics, metabolomics, and genetic screens could be employed to identify the specific molecular target(s) of this compound within S. aureus. Elucidating its mechanism of action is a critical next step in the development of this promising antibiotic scaffold and in the broader fight against multidrug-resistant bacteria.

References

TPU-0037A: A Lydicamycin Congener with Potent Anti-MRSA Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TPU-0037A is a polyketide antibiotic and a structural analog, or congener, of lydicamycin (B608755), exhibiting significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Produced by the marine-derived actinomycete Streptomyces platensis TP-A0598, this compound belongs to a family of hybrid non-ribosomal peptide-polyketide natural products.[1][3] Structurally identified as 30-demethyllydicamycin, it shares the core skeletal structure of lydicamycin, a novel framework containing tetramic acid and amidinopyrrolidine moieties.[1][4] This guide provides a comprehensive overview of this compound, including its biological activity, proposed mechanism of action, and detailed experimental protocols for its production, isolation, and characterization, offering valuable insights for researchers in the fields of natural product chemistry, microbiology, and antibiotic drug discovery.

Introduction

The rise of antibiotic-resistant pathogens, particularly MRSA, presents a formidable challenge to global public health. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. Marine microorganisms, particularly actinomycetes, are a prolific source of structurally diverse and biologically active secondary metabolites. Streptomyces platensis TP-A0598, isolated from a seawater sample in Toyama Bay, Japan, was identified as the producer of a series of novel lydicamycin congeners, designated TPU-0037-A, B, C, and D.[1][2]

This compound, as a congener of lydicamycin, represents a promising lead compound for the development of new anti-infective agents. Its potent activity against MRSA, coupled with its novel chemical scaffold, makes it a subject of significant scientific interest. This technical guide aims to consolidate the available data on this compound, providing a detailed resource for its further investigation and potential development.

Chemical Structure and Physicochemical Properties

This compound is structurally differentiated from lydicamycin by the absence of a methyl group at the 30-position of the polyketide chain.[1]

Table 1: Physicochemical Properties of this compound and Lydicamycin

| Property | This compound | Lydicamycin |

| Molecular Formula | C₄₆H₇₂N₄O₁₀ | C₄₇H₇₄N₄O₁₀ |

| Molecular Weight | 841.08 g/mol | 855.11 g/mol |

| Appearance | Colorless film | Not specified |

| Solubility | Soluble in ethanol, methanol, DMSO, DMF | Not specified |

Biological Activity

This compound demonstrates a selective spectrum of activity, potently inhibiting the growth of Gram-positive bacteria while being inactive against Gram-negative bacteria.[5]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and Lydicamycin

| Test Organism | This compound (μg/mL) | Lydicamycin (μg/mL) |

| Staphylococcus aureus FDA 209P | 1.56 - 12.5 | Not specified |

| Staphylococcus aureus (MRSA) | 1.56 - 12.5 | Not specified |

| Bacillus subtilis PCI 219 | 1.56 - 12.5 | Not specified |

| Micrococcus luteus PCI 1001 | 1.56 - 12.5 | Not specified |

| Escherichia coli NIHJ | >50 | Inactive |

| Pseudomonas aeruginosa IAM 1095 | >50 | Inactive |

| Cryptococcus neoformans | Not specified | Active |

Note: The MIC values for this compound are presented as a range as reported in the available literature. Specific values for individual strains from the primary literature were not accessible.

Proposed Mechanism of Action

While the precise mechanism of action for this compound has not been empirically determined, its structural similarity to lydicamycin and other macrolide polyketides suggests a likely mode of action involving the inhibition of bacterial protein synthesis. Macrolide antibiotics are known to bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel.[6] This binding interferes with the elongation of the polypeptide chain, leading to a bacteriostatic effect.

The proposed signaling pathway for this compound's antibacterial activity is as follows:

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following protocols are based on the available literature for the production and isolation of this compound and related polyketide antibiotics from Streptomyces species.

Fermentation of Streptomyces platensis TP-A0598

A seed culture of S. platensis TP-A0598 is used to inoculate a production medium.

Seed Medium Composition (per liter):

-

Glucose: 10 g

-

Soluble Starch: 20 g

-

Yeast Extract: 5 g

-

Peptone: 5 g

-

CaCO₃: 2 g

-

pH adjusted to 7.2 before sterilization

Production Medium Composition (per liter):

-

Soluble Starch: 40 g

-

Glucose: 10 g

-

Soybean Meal: 20 g

-

Yeast Extract: 2 g

-

CaCO₃: 4 g

-

FeSO₄·7H₂O: 0.02 g

-

KBr: 0.2 g

-

Artificial Seawater

Fermentation Conditions:

-

Inoculate the seed medium with a spore suspension or mycelial fragment of S. platensis TP-A0598.

-

Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 200 rpm.

-

Transfer the seed culture (5% v/v) to the production medium.

-

Incubate the production culture at 28°C for 7-10 days on a rotary shaker at 200 rpm.

Extraction and Purification of this compound

The following workflow outlines the extraction and purification process:

Caption: Workflow for the extraction and purification of this compound.

Protocol:

-

Separate the mycelial cake and supernatant from the fermentation broth by centrifugation.

-

Extract the mycelial cake with ethyl acetate.

-

Subject the supernatant to Diaion HP-20 resin chromatography, eluting with methanol.

-

Combine the crude extracts and concentrate under reduced pressure.

-

Apply the concentrated crude extract to an ODS (octadecylsilane) column and elute with a stepwise gradient of acetonitrile in water.

-

Further purify the active fractions by preparative reverse-phase HPLC to yield pure this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth (or another appropriate broth for the test organism).

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., 5 x 10⁵ CFU/mL).

-

Include positive (no antibiotic) and negative (no bacteria) growth controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.

Conclusion

This compound, a congener of the novel antibiotic lydicamycin, exhibits promising antibacterial activity against clinically relevant Gram-positive pathogens, including MRSA. Its unique chemical structure and biological activity profile make it an attractive candidate for further preclinical development. This technical guide provides a foundational resource for researchers interested in exploring the therapeutic potential of this compound and other lydicamycin congeners. Future research should focus on elucidating the precise molecular interactions with the bacterial ribosome, exploring its in vivo efficacy, and optimizing its production through metabolic engineering of the producing strain. The continued investigation of such novel natural products is crucial in the ongoing battle against antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lydicamycin, a new antibiotic of a novel skeletal type. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling TPU-0037A: A Potent Anti-MRSA Agent from Marine Streptomyces

A Technical Guide on the Discovery, Origin, and Characterization of a Lydicamycin (B608755) Congener

Introduction

The relentless rise of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global public health. This has spurred intensive research into novel antimicrobial compounds from diverse natural sources. Marine microorganisms, especially actinomycetes of the genus Streptomyces, are a rich and underexplored reservoir of bioactive secondary metabolites. This technical guide delves into the discovery, origin, and biological properties of TPU-0037A, a potent anti-MRSA antibiotic belonging to the lydicamycin family, produced by the marine-derived actinomycete Streptomyces lydicamycinicus TP-A0598.

Discovery and Origin of this compound

Producing Microorganism

This compound was discovered as part of a screening program for anti-MRSA antibiotics from marine actinomycetes.[] The producing organism, strain TP-A0598, was isolated from a deep-sea water sample collected at a depth of 321 meters in Toyama Bay, Japan.[] Initially identified as Streptomyces platensis, the strain was later reclassified as a novel species, Streptomyces lydicamycinicus, based on polyphasic taxonomic analysis, including 16S rDNA sequence similarity, DNA-DNA hybridization, and phenotypic characteristics.[2][3]

Identification of this compound

Fermentation of Streptomyces lydicamycinicus TP-A0598 yielded a series of related compounds. Through a process of extraction, purification, and structural analysis, this compound was identified as a novel congener of lydicamycin, a known polyketide antibiotic.[4] Further investigation of the fermentation broth led to the isolation of three other related compounds, designated TPU-0037B, C, and D.[5] The genome of S. lydicamycinicus TP-A0598 has been sequenced, revealing the biosynthetic gene cluster responsible for the production of lydicamycin and its congeners.[5]

Physicochemical and Biological Properties of this compound

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C46H72N4O10 |

| Molecular Weight | 841.08 g/mol |

| Appearance | Colorless film |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO |

Biological Activity

This compound exhibits potent antibacterial activity, primarily against Gram-positive bacteria, including clinically significant strains like MRSA.[4] Its activity is comparable to that of its parent compound, lydicamycin. The table below summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a panel of bacteria.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | 1.56 - 12.5 |

| Bacillus subtilis | 1.56 - 12.5 |

| Micrococcus luteus | 1.56 - 12.5 |

| Escherichia coli | >50 |

| Proteus mirabilis | >50 |

| Proteus vulgaris | >50 |

| Pseudomonas aeruginosa | >50 |

Experimental Protocols

While the specific, detailed experimental protocols from the primary literature by Furumai et al. (2002) were not accessible for this guide, this section provides a generalized methodology based on standard practices in microbiology and natural product chemistry for the fermentation, isolation, purification, and characterization of a secondary metabolite like this compound.

Fermentation of Streptomyces lydicamycinicus TP-A0598

-

Inoculum Preparation: A seed culture of S. lydicamycinicus TP-A0598 is prepared by inoculating a suitable liquid medium (e.g., ISP2 broth) with a spore suspension or mycelial fragments from a slant culture. The seed culture is incubated on a rotary shaker at an appropriate temperature (typically 28-30°C) for 2-3 days.

-

Production Fermentation: A production medium, optimized for the synthesis of this compound, is inoculated with the seed culture. Fermentation is carried out in shake flasks or a fermenter under controlled conditions of temperature, pH, and aeration for a period of 5-7 days. The composition of the production medium is critical and would typically include a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.

Isolation and Purification of this compound

-

Extraction: After fermentation, the culture broth is harvested. The mycelial cake is separated from the supernatant by centrifugation or filtration. The bioactive compounds are then extracted from both the mycelium and the supernatant using an organic solvent such as ethyl acetate (B1210297) or butanol.

-

Chromatographic Purification: The crude extract is concentrated and subjected to a series of chromatographic techniques to purify this compound. This multi-step process may include:

-

Silica Gel Chromatography: For initial fractionation based on polarity.

-

Sephadex LH-20 Chromatography: For size-exclusion and further purification.

-

High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column (e.g., C18) to obtain highly pure this compound.

-

Structure Elucidation of this compound

The chemical structure of the purified this compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the connectivity of atoms and the overall structure of the molecule.[6]

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and chromophores.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound is quantified by determining its MIC against various bacterial strains using a standard broth microdilution method:

-

Preparation of Inoculum: Bacterial strains are grown in a suitable broth medium to a specific turbidity, corresponding to a standardized cell density.

-

Serial Dilution: The purified this compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the discovery and characterization of a novel natural product like this compound.

Hypothetical Signaling Pathway of Antibacterial Action

While the precise molecular mechanism of this compound's antibacterial activity has not been fully elucidated, studies on its parent compound, lydicamycin, suggest a potential mode of action involving the induction of cell envelope stress and subsequent activation of sporulation pathways in susceptible bacteria.[7][8] The following diagram presents a hypothetical signaling cascade based on this evidence.

Conclusion

This compound, a lydicamycin congener isolated from the marine-derived Streptomyces lydicamycinicus TP-A0598, represents a promising lead compound in the development of new antibiotics against MRSA. Its potent and selective activity against Gram-positive bacteria warrants further investigation into its precise mechanism of action and its potential for therapeutic applications. The study of this compound underscores the importance of exploring unique marine environments for the discovery of novel bioactive natural products. Further research, including detailed mechanistic studies and preclinical evaluations, will be crucial in determining the future clinical utility of this promising antibiotic.

References

- 2. mdpi.com [mdpi.com]

- 3. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Draft genome sequence of marine-derived Streptomyces sp. TP-A0598, a producer of anti-MRSA antibiotic lydicamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Physicochemical Properties of TPU-0037A

This technical guide provides a comprehensive overview of the physicochemical properties of TPU-0037A, an antibiotic compound with significant activity against Gram-positive bacteria. The information is intended for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

This compound is a congener of lydicamycin, produced by the fermentation of Streptomyces platensis TP-A0598.[1] It is a polyketide-nonribosomal peptide hybrid. The fundamental physicochemical characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄₆H₇₂N₄O₁₀ | [2] |

| Molecular Weight | 841.0 g/mol | [2] |

| CAS Number | 485815-59-6 | [2] |

| Appearance | Colorless film | [2] |

| Purity | >95% (by HPLC) | |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Sparingly soluble in aqueous solutions. | [2] |

| Storage | -20°C | [2] |

| Stability | ≥ 4 years at -20°C | [2] |

Biological Activity

This compound exhibits potent antibacterial activity, primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] It is largely inactive against Gram-negative bacteria.

| Organism | MIC (μg/mL) |

| Methicillin-resistant S. aureus (MRSA) | 1.56 - 12.5 |

| Bacillus subtilis | 1.56 - 12.5 |

| Micrococcus luteus | 1.56 - 12.5 |

| Escherichia coli | >50 |

| Proteus mirabilis | >50 |

| Proteus vulgaris | >50 |

| Pseudomonas aeruginosa | >50 |

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties of this compound are described in the primary literature by Furumai, T., et al. (2002). While the full text of this publication is not widely available, the following methodologies are inferred from abstracts and secondary sources.

Fermentation and Isolation

The production of this compound is achieved through the fermentation of Streptomyces platensis TP-A0598. The general workflow for isolation is as follows:

-

Fermentation: Culturing of S. platensis TP-A0598 in a suitable nutrient medium to promote the production of secondary metabolites.

-

Extraction: The fermentation broth is extracted with a solvent such as ethyl acetate (B1210297) to isolate crude secondary metabolites.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations, likely including silica (B1680970) gel chromatography and preparative high-performance liquid chromatography (HPLC), to purify this compound.

Structure Elucidation

The chemical structure of this compound was likely determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and various 2D NMR techniques (e.g., COSY, HMQC, HMBC) to elucidate the connectivity of atoms within the molecule.

Purity Determination

The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC), with detection by UV absorbance. A purity of >95% is commonly reported by commercial suppliers.

Mechanism of Action and Signaling Pathway

Recent studies on lydicamycins, including this compound, have shed light on their mechanism of action beyond simple bactericidal effects. These compounds have been shown to induce morphological differentiation, specifically sporulation, in other actinobacteria.[1][3][4][5][6] This suggests a more complex interaction with bacterial signaling pathways that regulate development and stress response.

The proposed mechanism involves the antibiotic acting as an external signal that triggers a transcriptional response in the target bacteria, leading to changes in cell morphology and the initiation of sporulation.[1][3][4][5][6] This response is similar to that observed under conditions of cell envelope stress.[7]

References

- 1. orbit.dtu.dk [orbit.dtu.dk]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

TPU-0037A CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antibiotic compound TPU-0037A, including its chemical properties, biological activity, and methods for its isolation and evaluation.

Compound Identification

This compound is a polyketide antibiotic and a congener of lydicamycin.[1][2] It is produced by the marine-derived actinomycete, Streptomyces platensis TP-A0598, which was originally isolated from a seawater sample in Toyama Bay, Japan.

| Identifier | Value |

| CAS Number | 485815-59-6 |

| Molecular Formula | C₄₆H₇₂N₄O₁₀ |

| Molecular Weight | 841.08 g/mol |

| Synonyms | Antibiotic TPU-0037-A, 30-Demethyllydicamycin |

Biological Activity

This compound exhibits potent antibacterial activity, primarily against Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It is largely inactive against Gram-negative bacteria.[1][2]

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the reported MIC values for this compound against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | 1.56 - 12.5 |

| Bacillus subtilis | 1.56 - 12.5 |

| Micrococcus luteus | 1.56 - 12.5 |

| Escherichia coli | >50 |

| Proteus mirabilis | >50 |

| Proteus vulgaris | >50 |

| Pseudomonas aeruginosa | >50 |

Data sourced from MedchemExpress and Cayman Chemical product descriptions.[1][2][3]

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated in the available literature. However, as a polyketide antibiotic and a congener of lydicamycin, its mode of action is likely similar to other complex polyketides that are active against Gram-positive bacteria. These compounds often target essential cellular processes such as cell wall biosynthesis, protein synthesis, or DNA replication.[4][5] Some polyketide antibiotics are known to disrupt the bacterial cell membrane, leading to cell lysis. Further research is required to determine the specific molecular target and signaling pathways affected by this compound.

A proposed logical workflow for investigating the mechanism of action of this compound is outlined below.

References

- 1. Broth Microdilution | MI [microbiology.mlsascp.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 4. Diverse chemotypes of polyketides as promising antimicrobial agents: latest progress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jhss.scholasticahq.com [jhss.scholasticahq.com]

A Technical Guide to the Neuritogenic Potential of Oleanolic Acid Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neuritogenic properties of a series of semi-synthesized oleanolic acid analogues. The focus is on the structure-activity relationship (SAR) and the experimental procedures used to determine their potential to induce neurite outgrowth, a critical process in neuronal development and regeneration. The information presented is primarily based on a key study that identified a particularly potent neuritogenic compound, offering a promising avenue for the development of therapeutics for neurodegenerative diseases and nerve injury.

Core Findings: Quantitative Analysis of Neuritogenic Activity

A series of novel oleanolic acid derivatives were synthesized and evaluated for their ability to induce neurite outgrowth in PC12 cells, a common model for neuronal differentiation. The neuritogenic activity was quantified by measuring the percentage of neurite-bearing cells after treatment with the compounds. The results highlight a clear structure-activity relationship, with compound 1e emerging as the most potent analogue.

The key structural modifications and their impact on neuritogenic activity are summarized in the tables below. The parent compound, (3S,4R)-23,28-dihydroxyolean-12-en-3-yl (2E)-3-(3,4-dihydroxyphenyl)acrylate, is denoted as 1a .

Table 1: Neuritogenic Activity of Oleanolic Acid Analogues with Modifications on the Phenyl Ring

| Compound | R¹ | R² | R³ | Concentration (µM) | Neurite-Bearing Cells (%) |

| 1a | H | OH | OH | 10 | 22.3 ± 2.5 |

| 1b | OH | H | H | 10 | 15.1 ± 1.8 |

| 1c | H | OMe | OH | 10 | 18.7 ± 2.1 |

| 1d | H | OH | H | 10 | 16.5 ± 2.0 |

| 1e | OH | OH | OH | 1 | 35.2 ± 3.1 |

| 1e | OH | OH | OH | 10 | 48.6 ± 4.2 |

| NGF (Positive Control) | - | - | - | 50 ng/mL | 55.4 ± 5.0 |

| DMSO (Vehicle Control) | - | - | - | 0.1% | 8.2 ± 1.1 |

Data are presented as mean ± standard deviation.

Table 2: Neuritogenic Activity of Oleanolic Acid Analogues with Modifications on the Linker Chain

| Compound | Linker Modification | Concentration (µM) | Neurite-Bearing Cells (%) |

| 2a | Saturated (propanoate) | 10 | 14.8 ± 1.7 |

| 2b | Shortened (acrylate) | 10 | 19.5 ± 2.2 |

| 2c | Lengthened (pentenoate) | 10 | 17.1 ± 1.9 |

Data are presented as mean ± standard deviation.

Table 3: Neuritogenic Activity of Oleanolic Acid Analogues with Modifications on the Triterpene Moiety

| Compound | Triterpene Modification | Concentration (µM) | Neurite-Bearing Cells (%) |

| 3a | C-28 Methyl Ester | 10 | 12.3 ± 1.5 |

| 3b | C-3 Keto | 10 | 9.8 ± 1.2 |

Data are presented as mean ± standard deviation.

Experimental Protocols: A Detailed Methodological Overview

The neuritogenic activity of the oleanolic acid analogues was assessed using a standardized in vitro neurite outgrowth assay with rat pheochromocytoma (PC12) cells.

Cell Culture and Maintenance

PC12 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 5% horse serum (HS), and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

Neuritogenic Differentiation Assay

The experimental workflow for assessing neuritogenic potential is outlined below.

Caption: Workflow for the PC12 Cell Neuritogenesis Assay.

Quantification of Neurite Outgrowth

Following fixation and staining, cells were observed under an inverted microscope. A cell was considered positive for neurite outgrowth if it possessed at least one neurite longer than the diameter of the cell body. For each well, at least 100 cells were counted from randomly selected fields, and the percentage of neurite-bearing cells was calculated.

Signaling Pathways and Mechanism of Action

While the precise signaling pathways activated by these specific neuritogenic oleanolic acid analogues have not been fully elucidated in the primary study, the broader class of oleanane (B1240867) triterpenoids is known to influence several pathways involved in neuroprotection and cellular differentiation. Further research is warranted to investigate the specific mechanisms of these potent neuritogenic compounds. A proposed general mechanism involves the activation of intracellular signaling cascades that ultimately lead to changes in gene expression and cytoskeletal reorganization, essential for neurite formation.

An In-depth Technical Guide to the Structurally Related Bioactive Compounds: TPU-0037A and BU-4514N

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of two structurally related natural products, the antibiotic TPU-0037A and the neuritogenic agent BU-4514N. While sharing a common chemical scaffold with their parent compound, lydicamycin (B608755), these molecules exhibit distinct biological activities, making them compelling subjects for research in infectious diseases and neuropharmacology. This document details their chemical properties, biological functions, and the experimental methodologies used for their characterization. A comparative analysis of their structures and biosynthetic pathways offers insights into the molecular determinants of their divergent activities. It is important to note that the designation "BN 4515N" is considered a typographical error in existing literature, with "BU-4514N" being the correct identifier for the neuritogenic compound.[1]

Chemical and Physical Properties

This compound and BU-4514N are complex polyketides with significant structural similarities. Their core structures feature a polyene chain flanked by heterocyclic moieties. The key physicochemical properties are summarized below for comparative analysis.

| Property | This compound | BU-4514N | Lydicamycin (Parent Compound) |

| Molecular Formula | C46H72N4O10[2][3] | C47H74N4O10 | C47H74N4O10[3] |

| Molecular Weight | 841.1 g/mol [3] | 855.1 g/mol | 855.1 g/mol [3] |

| CAS Number | 485815-59-6[2][3] | 149061-63-6 | 133352-27-9[3] |

| Source Organism | Streptomyces platensis TP-A0598[3][4] | Microtetraspora sp. T689-92[5] | Streptomyces lydicus[3] |

| Biological Activity | Antibacterial (Anti-MRSA)[2][3][4] | Neuritogenic[5] | Antibacterial[3] |

Biological Activity and Mechanism of Action

This compound: An Antibacterial Agent

This compound is a congener of lydicamycin and demonstrates potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3][4] Its antibacterial action is attributed to the disruption of essential cellular processes in susceptible bacteria.

Antimicrobial Spectrum of this compound [3][4]

| Bacterial Strain | Gram Type | MIC (μg/mL) |

| Staphylococcus aureus (MRSA) | Positive | 1.56 - 12.5 |

| Bacillus subtilis | Positive | 1.56 - 12.5 |

| Micrococcus luteus | Positive | 1.56 - 12.5 |

| Escherichia coli | Negative | >50 |

| Proteus mirabilis | Negative | >50 |

| Proteus vulgaris | Negative | >50 |

| Pseudomonas aeruginosa | Negative | >50 |

BU-4514N: A Neuritogenic Compound

In contrast to the antibacterial properties of the lydicamycin family, BU-4514N exhibits significant neuritogenic activity, mimicking the effects of nerve growth factor (NGF).[5] This activity is observed as the promotion of neurite outgrowth in neuronal cell lines, such as PC12 cells.[5]

Experimental Protocols

Antibacterial Susceptibility Testing for this compound

The minimum inhibitory concentration (MIC) of this compound against various bacterial strains is determined using a standard broth microdilution method.

Protocol:

-

Bacterial Culture Preparation: Inoculate the test bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate at 37°C until the culture reaches the logarithmic growth phase.

-

Preparation of this compound Dilutions: Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL and add to each well of the microtiter plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Neuritogenic Activity Assay for BU-4514N

The neuritogenic activity of BU-4514N is assessed by observing neurite outgrowth in the rat pheochromocytoma PC12 cell line.

Protocol:

-

Cell Culture: Culture PC12 cells in a suitable medium (e.g., DMEM supplemented with horse serum and fetal bovine serum) in a humidified incubator at 37°C with 5% CO2.

-

Cell Plating: Seed the PC12 cells onto collagen-coated culture plates at an appropriate density.

-

Treatment: After cell attachment, replace the medium with a low-serum medium containing various concentrations of BU-4514N. A positive control (e.g., Nerve Growth Factor) and a negative control (vehicle) should be included.

-

Incubation: Incubate the cells for a period of 48-72 hours to allow for neurite outgrowth.

-

Analysis: Observe the cells under a phase-contrast microscope. A cell is considered to have a neurite if the process is at least twice the diameter of the cell body. Quantify the percentage of neurite-bearing cells in multiple fields of view for each treatment condition.

Signaling and Biosynthetic Pathways

Proposed Neuritogenic Signaling Pathway of BU-4514N

While the specific signaling pathway for BU-4514N has not been fully elucidated, neuritogenic compounds often act through pathways involving receptor tyrosine kinases and downstream effectors that regulate cytoskeletal dynamics and gene expression related to neuronal differentiation.

Caption: Proposed signaling cascade for BU-4514N-induced neurite outgrowth.

Comparative Biosynthetic Pathway of Lydicamycin Congeners

This compound and BU-4514N are synthesized via a complex polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) hybrid pathway. Minor variations in the starter units or enzymatic modifications during biosynthesis likely lead to the observed structural and functional diversity.

Caption: Divergent biosynthesis of this compound and BU-4514N from a common intermediate.

Structure-Activity Relationship and Future Directions

The distinct biological activities of this compound and BU-4514N, despite their high structural similarity, present a fascinating case for structure-activity relationship (SAR) studies. The subtle differences in their chemical structures, likely arising from variations in their biosynthetic pathways, are critical determinants of their respective antibacterial and neuritogenic properties.

Future research should focus on elucidating the precise molecular targets of both compounds. For this compound, identifying its bacterial target will be crucial for understanding its mechanism of action and for the potential development of new antibiotics. For BU-4514N, identifying its neuronal receptor and downstream signaling pathways could pave the way for novel therapeutic strategies for neurodegenerative diseases.

Furthermore, comparative genomic and metabolomic studies of the producing organisms, Streptomyces platensis and Microtetraspora sp., will provide deeper insights into the enzymatic machinery responsible for the structural diversification of these molecules. This knowledge could be harnessed for the biosynthetic engineering of novel analogs with improved potency and selectivity.

References

- 1. Structure-activity relationships of antibacterial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A new neuritogenetic compound BU-4514N produced by Microtetraspora sp - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antibacterial Properties of TPU-0037A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial properties of TPU-0037A, a novel antibiotic with potent activity against Gram-positive bacteria. This document collates available data on its efficacy, outlines detailed experimental protocols for its evaluation, and illustrates its proposed mechanism of action.

Introduction

This compound is an antibiotic identified as a congener of lydicamycin, produced by the actinomycete strain Streptomyces platensis TP-A0598.[1][2] It has demonstrated significant inhibitory effects against a range of Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA).[1][3] Structurally, this compound is a complex polyketide, and its antibacterial activity is of considerable interest for the development of new therapeutic agents to combat antibiotic-resistant infections.

Quantitative Data Summary

The antibacterial efficacy of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The available data is summarized in the table below.

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus (MRSA) | Gram-positive | 1.56 - 12.5[1] |

| Bacillus subtilis | Gram-positive | 1.56 - 12.5[1] |

| Micrococcus luteus | Gram-positive | 1.56 - 12.5[1] |

| Escherichia coli | Gram-negative | >50[1] |

| Proteus mirabilis | Gram-negative | >50[1] |

| Proteus vulgaris | Gram-negative | >50[1] |

| Pseudomonas aeruginosa | Gram-negative | >50[1] |

Proposed Mechanism of Action

While the precise molecular target of this compound has not been definitively elucidated, its structural similarity to other tetramic acid-containing antibiotics suggests a likely mechanism of action involving the disruption of the bacterial cell membrane's proton motive force.[4][5] It is proposed that the tetramic acid moiety of this compound acts as an ionophore, dissipating both the membrane potential and the pH gradient across the bacterial cytoplasmic membrane.[3][4] This disruption of the proton motive force would lead to a cascade of detrimental effects, ultimately resulting in bacterial cell death.

References

- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 2. google.com [google.com]

- 3. Defining the mode of action of tetramic acid antibacterials derived from Pseudomonas aeruginosa quorum sensing signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dc.uthsc.edu [dc.uthsc.edu]

In-Depth Technical Guide: Solubility and Stability of TPU-0037A in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037A is an antibiotic identified as a congener of lydicamycin.[1] It is produced by the bacterium Streptomyces platensis and has demonstrated inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound in common laboratory solvents, compiled to aid researchers and drug development professionals in its handling and formulation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 485815-59-6 | MedChemExpress, Cayman Chemical |

| Molecular Formula | C46H72N4O10 | MedChemExpress, Cayman Chemical |

| Molecular Weight | 841.08 g/mol | MedChemExpress |

| Appearance | Supplied as a film | Cayman Chemical |

Solubility Profile

Currently, specific quantitative solubility data (e.g., mg/mL or molarity) for this compound in various solvents are not extensively reported in publicly available literature. However, qualitative solubility information has been compiled from various sources and is summarized below.

Qualitative Solubility Data

The following table summarizes the known solubility of this compound in common laboratory solvents.

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | MedChemExpress |

| Dimethylformamide (DMF) | Soluble | United States Biological |

| Ethanol | Soluble | United States Biological |

| Methanol | Soluble | United States Biological |

| Aqueous Solutions | Sparingly Soluble | Cayman Chemical |

To enhance the aqueous solubility of this compound, it is recommended to first dissolve the compound in an organic solvent such as DMSO or ethanol, and then dilute this stock solution with the aqueous buffer or isotonic saline.

Stability Profile

Solid-State Stability

When stored as a solid film under appropriate conditions, this compound is a stable compound.

| Storage Condition | Stability | Source |

| -20°C | ≥ 4 years | Cayman Chemical |

| Room Temperature | Stable in continental US; may vary elsewhere | MedChemExpress |

Solution Stability

It is recommended that aqueous solutions of this compound be prepared fresh and not stored for more than one day. This suggests that the compound may be susceptible to hydrolysis or other forms of degradation in aqueous media over extended periods. For organic stock solutions, storage at -20°C or -80°C is advisable to maintain integrity, although specific stability data in these solvents is not available.

Experimental Protocols

While specific experimental protocols for determining the solubility and stability of this compound are not published, this section outlines standard methodologies that are widely used in the pharmaceutical industry for these purposes.

Thermodynamic Solubility Assay

This protocol determines the equilibrium solubility of a compound, which is its true solubility at a given temperature and pH.

Kinetic Solubility Assay

This high-throughput method provides an estimate of a compound's solubility from a DMSO stock solution, which is relevant for early-stage drug discovery screening.

Solution Stability Assessment

This protocol outlines a general procedure for evaluating the stability of this compound in a given solvent over time.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration.

-

Incubation: Aliquot the stock solution into several vials and store them under different conditions (e.g., -20°C, 4°C, room temperature, elevated temperature). Protect from light if the compound is suspected to be light-sensitive.

-

Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours and longer for extended studies), remove an aliquot from each storage condition.

-

Analytical Measurement: Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.

-

Data Analysis: Calculate the percentage of the initial concentration of this compound remaining at each time point. This data can be used to determine the rate of degradation and the shelf-life of the solution under the tested conditions.

Mechanism of Action and Related Pathways

This compound is an antibiotic that inhibits the growth of Gram-positive bacteria.[1] While the precise molecular target and signaling pathway have not been fully elucidated in the public domain, its parent compound, lydicamycin, is known to be a potent antibiotic.[5][6] The mechanism of action for this class of compounds is an active area of research. The diagram below illustrates the general classification of this compound and its relationship to other antibiotics.

Conclusion

This compound is a promising antibiotic with activity against Gram-positive bacteria. This guide summarizes the currently available information on its solubility and stability. While it is soluble in common organic solvents like DMSO, DMF, ethanol, and methanol, it exhibits limited solubility in aqueous solutions. Aqueous solutions are also noted to have limited stability and should be prepared fresh. The provided experimental protocols offer a framework for researchers to conduct more detailed quantitative studies on the solubility and stability of this compound to support further drug development efforts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. biorxiv.org [biorxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lydicamycin - Wikipedia [en.wikipedia.org]

Initial Screening of TPU-0037A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro screening of TPU-0037A, a promising antibiotic candidate, against a panel of Gram-positive bacteria. This document outlines the quantitative antimicrobial activity, detailed experimental protocols for key assays, and visual representations of experimental workflows to support further research and development efforts.

Introduction to this compound

This compound is an antibiotic identified as a congener of lydicamycin (B608755), produced by Streptomyces platensis TP-A0598.[1][2][3] Structurally, lydicamycin and its analogues are polyketide antibiotics characterized by a novel skeletal framework that includes tetramic acid and amidinopyrrolidine moieties.[4] this compound has demonstrated selective and potent activity against Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA).[1][2][5][6][7]

Quantitative Antimicrobial Activity

The initial screening of this compound focused on determining its Minimum Inhibitory Concentration (MIC) against a representative panel of Gram-positive bacteria. The results indicate that this compound is effective against these organisms while showing no significant activity against Gram-negative bacteria at the tested concentrations.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive Bacteria

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | Gram-positive | 1.56 - 12.5 |

| Bacillus subtilis | Gram-positive | 1.56 - 12.5 |

| Micrococcus luteus | Gram-positive | 1.56 - 12.5 |

Data compiled from multiple sources indicating the range of reported MIC values.[1][2][3][8]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-negative Bacteria

| Bacterial Strain | Type | MIC (µg/mL) |

| Escherichia coli | Gram-negative | >50 |

| Proteus mirabilis | Gram-negative | >50 |

| Proteus vulgaris | Gram-negative | >50 |

| Pseudomonas aeruginosa | Gram-negative | >50 |

Data indicates a lack of significant activity at the highest concentrations tested.[1][2][3][8]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antibacterial activity of compounds like this compound. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[1][2][9][10]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely accepted technique for determining MIC values.

Protocol: Broth Microdilution Assay

-

Preparation of Materials:

-

Test compound (this compound) stock solution of known concentration.

-

Bacterial strains (e.g., S. aureus, B. subtilis).

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer.

-

Incubator (37°C).

-

-

Inoculum Preparation:

-

From a fresh overnight culture on an appropriate agar (B569324) plate, select 3-5 isolated colonies.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Assay Procedure:

-

Prepare serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate.

-

Add 100 µL of the diluted bacterial inoculum to each well containing the test compound dilutions.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only) on each plate.

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Interpretation of Results:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

-

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a continuation of the MIC test.

Protocol: MBC Assay

-

Procedure:

-

Following the determination of the MIC, take a 10-20 µL aliquot from each well of the MIC plate that shows no visible growth.

-

Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

-

Incubate the agar plates at 37°C for 18-24 hours.

-

-

Interpretation of Results:

-

The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

-

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antibacterial agent kills a bacterium and helps to differentiate between bactericidal and bacteriostatic effects over time.

Protocol: Time-Kill Assay

-

Preparation:

-

Prepare a bacterial inoculum as described for the MIC assay, adjusted to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in CAMHB.

-

Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, and 4x the MIC). Include a growth control flask without the antibiotic.

-

-

Procedure:

-

Inoculate the flasks with the prepared bacterial suspension.

-

Incubate the flasks at 37°C with shaking.

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots in sterile saline or a suitable neutralizing broth.

-

Plate the dilutions onto antibiotic-free agar plates to determine the number of viable bacteria (CFU/mL).

-

-

Interpretation of Results:

-

Plot the log₁₀ CFU/mL versus time for each concentration of the antibiotic.

-

A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

-

Visualizations

Experimental Workflow for Antibacterial Screening

The following diagram illustrates the sequential workflow for the initial in vitro screening of a novel antibacterial compound like this compound.

Caption: Workflow for in vitro antibacterial screening and evaluation.

Logical Relationship for Antibiotic Evaluation

This diagram outlines the logical progression from identifying an active compound to understanding its spectrum of activity and bactericidal or bacteriostatic nature.

References

- 1. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 2. iacld.com [iacld.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Lydicamycin, a new antibiotic of a novel skeletal type. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]

- 7. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. clsi.org [clsi.org]

- 10. journals.asm.org [journals.asm.org]

The Role of TPU-0037A in Natural Product Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TPU-0037A is a polyketide antibiotic and a congener of lydicamycin (B608755), first isolated from the marine actinomycete Streptomyces platensis TP-A0598.[1][2] This document provides an in-depth technical overview of this compound, focusing on its discovery, antibacterial activity, and biosynthetic pathway. The information presented is intended to serve as a valuable resource for researchers in natural product discovery and antibiotic development.

Introduction

The rise of antibiotic-resistant pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery of novel antimicrobial agents. Natural products from microorganisms remain a promising source of new therapeutics. This compound, a structural analogue of lydicamycin, has demonstrated significant activity against Gram-positive bacteria, including MRSA.[3][4][5] This guide summarizes the key technical data and methodologies related to the discovery and characterization of this compound.

Antimicrobial Activity of this compound and its Congeners

This compound and its co-isolated congeners (TPU-0037-B, -C, and -D) exhibit selective inhibitory activity against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) of these compounds against a panel of bacteria are summarized in Table 1.

Table 1: Minimum Inhibitory Concentrations (MIC) of TPU-0037 Congeners

| Microorganism | This compound (µg/mL) | TPU-0037B (µg/mL) | TPU-0037C (µg/mL) | TPU-0037D (µg/mL) | Lydicamycin (µg/mL) |

| Staphylococcus aureus FDA 209P | 1.56 | 6.25 | 3.13 | 6.25 | 1.56 |

| Staphylococcus aureus Smith | 1.56 | 6.25 | 3.13 | 6.25 | 1.56 |

| Staphylococcus aureus MRSA 83-1 | 3.13 | 12.5 | 6.25 | 12.5 | 3.13 |

| Staphylococcus aureus MRSA 83-2 | 3.13 | 12.5 | 6.25 | 12.5 | 3.13 |

| Bacillus subtilis PCI 219 | 1.56 | 3.13 | 1.56 | 3.13 | 0.78 |

| Micrococcus luteus PCI 1001 | 1.56 | 3.13 | 1.56 | 3.13 | 0.78 |

| Escherichia coli NIHJ | >50 | >50 | >50 | >50 | >50 |

| Pseudomonas aeruginosa B-1 | >50 | >50 | >50 | >50 | >50 |

Data sourced from Furumai et al., 2002.[1]

Experimental Protocols

Fermentation and Isolation of this compound

The discovery of this compound involved a systematic screening of microbial extracts for anti-MRSA activity. The producing organism, Streptomyces platensis TP-A0598, was isolated from a seawater sample.[1][2]

A. Fermentation:

-

Seed Culture: A loopful of the slant culture of S. platensis TP-A0598 is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of a seed medium (e.g., yeast extract 0.4%, malt (B15192052) extract 1.0%, glucose 0.4%, pH 7.3). The flask is incubated at 28°C for 48 hours on a rotary shaker.

-

Production Culture: The seed culture (2 ml) is transferred to a 500-ml Erlenmeyer flask containing 100 ml of a production medium (e.g., soluble starch 2.0%, glucose 1.0%, peptone 0.5%, meat extract 0.5%, yeast extract 0.2%, CaCO₃ 0.3%). The fermentation is carried out at 28°C for 7 days on a rotary shaker.

B. Isolation and Purification:

-

Extraction: The culture broth is centrifuged to separate the mycelium and supernatant. The supernatant is passed through a Diaion HP-20 column. The column is washed with water and eluted with acetone (B3395972). The acetone eluate is concentrated to an aqueous solution and then extracted with ethyl acetate (B1210297). The mycelial cake is extracted with acetone, and the acetone extract is concentrated and extracted with ethyl acetate.

-

Chromatography: The combined ethyl acetate extracts are concentrated and subjected to silica (B1680970) gel column chromatography, eluting with a stepwise gradient of chloroform (B151607) and methanol (B129727).

-

Further Purification: The active fractions are further purified by ODS column chromatography with a linear gradient of acetonitrile (B52724) in water.

-

Preparative HPLC: Final purification is achieved by preparative HPLC on an ODS column to yield pure this compound.[1]

The following workflow diagram illustrates the isolation and purification process:

Antimicrobial Susceptibility Testing

The minimum inhibitory concentrations (MICs) are determined by the micro-broth dilution method in 96-well microplates.

-

Preparation of Inoculum: Bacterial strains are grown in an appropriate broth medium (e.g., Mueller-Hinton broth) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/ml in the test wells.

-

Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) and serially diluted in the broth medium in the microplate wells.

-

Incubation: The inoculated microplates are incubated at the optimal growth temperature for the test organism (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the organism.

Biosynthesis of Lydicamycin Congeners

This compound belongs to the lydicamycin family of polyketide antibiotics.[6] The biosynthesis of these complex molecules is orchestrated by a hybrid Type I polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) assembly line.[3][7] The biosynthetic gene cluster (lyd) encodes the necessary enzymes for the assembly of the polyketide chain and its subsequent modifications.[6][7]

The proposed biosynthetic pathway for lydicamycin, and by extension this compound, involves the following key stages:

-

Starter Unit Formation: The biosynthesis is initiated with a starter unit derived from L-arginine.[7]

-

Polyketide Chain Elongation: The polyketide chain is assembled by the sequential addition of extender units, such as malonyl-CoA and methylmalonyl-CoA, catalyzed by the PKS modules.[7]

-

NRPS-mediated Glycine (B1666218) Incorporation: A non-ribosomal peptide synthetase module incorporates a glycine unit.[7]

-

Cyclization and Modification: The linear precursor undergoes cyclization and further enzymatic modifications to form the characteristic tetramic acid and pyrrolidine (B122466) moieties of the final product.[7]

The following diagram provides a simplified overview of the proposed biosynthetic pathway for lydicamycin congeners:

References

- 1. researchgate.net [researchgate.net]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Unlocking the biosynthetic regulation role of polyketide alkaloid lydicamycins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Antibiotic TPU-0037-A - Cfm Oskar Tropitzsch GmbH [cfmot.de]

- 6. Dissecting the biosynthesis of the polyketide alkaloid lydicamycin using a complex metabolic network - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Dissecting the biosynthesis of the polyketide alkaloid lydicamycin using a complex metabolic network - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Unveiling the Architecture of Novel Lydicamycin Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of novel lydicamycin (B608755) analogues, focusing on a family of promising antibacterial and antifungal compounds. Lydicamycin and its congeners, produced by actinomycetes, represent a class of polyketide-nonribosomal peptide hybrids with significant therapeutic potential. This document details the key quantitative data, experimental protocols for structural determination, and the biosynthetic and analytical workflows involved in their discovery and characterization.

Quantitative Spectroscopic Data

The structural elucidation of novel lydicamycin analogues, particularly the TPU-0037 series isolated from Streptomyces platensis TP-A0598, relies heavily on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While a comprehensive public-domain table of 1H and 13C NMR chemical shifts for these novel analogues remains elusive in the readily available scientific literature, the following table summarizes the key mass spectrometric and molecular formula data that have been reported. This information is critical for the initial identification and subsequent detailed structural analysis of these compounds.

| Compound | Molecular Formula | Molecular Weight (Da) | Key Mass Spectrometry Data (m/z) | Source Organism |

| Lydicamycin | C47H74N4O11 | 887.1 | Streptomyces lydicus | |

| TPU-0037-A | C46H72N4O10 | 841.1 | Streptomyces platensis TP-A0598 | |

| TPU-0037-B | C47H72N4O9 | 837.1 | Streptomyces platensis TP-A0598 | |

| TPU-0037-C | C46H70N4O9 | 823.1 | Streptomyces platensis TP-A0598 | |

| TPU-0037-D | C47H72N4O10 | 857.1 | Streptomyces platensis TP-A0598 |

Note: The detailed 1H and 13C NMR data for TPU-0037 A-D, while central to their structural confirmation, are not available in a consolidated public format at the time of this guide's compilation. Researchers are encouraged to consult specialized chemical databases and the primary literature for more in-depth spectroscopic information.

Experimental Protocols

The isolation and structural elucidation of novel lydicamycin analogues involve a multi-step process combining microbiology, chromatography, and spectroscopy. The following protocols provide a generalized yet detailed methodology based on established practices for natural product chemistry.

Fermentation and Extraction

-

Strain Cultivation: Streptomyces platensis TP-A0598 is cultured in a suitable liquid medium (e.g., ISP2 medium supplemented with sea salt) under aerobic conditions at 28-30°C for 7-10 days to promote the production of secondary metabolites, including lydicamycin analogues.

-

Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The mycelial cake is extracted with an organic solvent such as acetone (B3395972) or methanol (B129727). The supernatant is typically extracted with ethyl acetate. The organic extracts are then combined and concentrated under reduced pressure.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure lydicamycin analogues from the crude extract.

-

Initial Fractionation: The crude extract is subjected to column chromatography using a macroporous adsorbent resin (e.g., HP-20) and eluted with a stepwise gradient of increasing methanol concentration in water.

-

Medium-Pressure Liquid Chromatography (MPLC): Fractions exhibiting antibacterial or antifungal activity are further purified by MPLC on a reversed-phase column (e.g., ODS) with a methanol-water or acetonitrile-water gradient.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain individual analogues is achieved by preparative reversed-phase HPLC. The mobile phase composition and gradient are optimized for the separation of the target compounds.

Structural Elucidation

The purified analogues are subjected to a suite of spectroscopic analyses to determine their planar structure and stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula of each analogue. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that offer clues about the compound's substructures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D and 2D NMR experiments are performed to establish the complete structure:

-

1H NMR: Provides information on the number and chemical environment of protons.

-

13C NMR: Reveals the number and types of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH2, and CH3 groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the molecule, establishing connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in the determination of relative stereochemistry.

-

Visualizing Key Processes

To better understand the biosynthesis and discovery of novel lydicamycin analogues, the following diagrams illustrate the key pathways and workflows.

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of TPU-0037A

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the novel compound TPU-0037A against various bacterial strains. The MIC is a fundamental measure of an antimicrobial agent's potency, defined as the lowest concentration that inhibits the visible growth of a microorganism in vitro.[1][2] Adherence to a standardized protocol, such as the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI), is crucial for generating reproducible and comparable data essential for preclinical drug development.[3][4]

Principle of the Assay

The broth microdilution assay is a widely used method to determine the MIC of an antimicrobial agent.[5] This method involves preparing a series of two-fold dilutions of the test compound (this compound) in a liquid growth medium within a 96-well microtiter plate.[6][7] A standardized inoculum of the test bacterium is then added to each well. Following an incubation period of 16-20 hours at 35 ± 2°C, the plates are examined for visible signs of bacterial growth, typically observed as turbidity.[6] The MIC is recorded as the lowest concentration of this compound that shows no visible bacterial growth.[6]

Materials and Reagents

-

This compound powder

-

Appropriate solvent for this compound (e.g., Dimethyl sulfoxide (B87167) (DMSO), water, ethanol)[1][8]

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)[6]

-

Sterile 96-well microtiter plates with lids[6]

-

Sterile reagent reservoirs

-

Multichannel and single-channel pipettes

-

Sterile pipette tips

-

Bacterial strains for testing (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

-

Quality control (QC) bacterial strains with known MIC values (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853)[9][10][11]

-

0.5 McFarland turbidity standard[6]

-

Spectrophotometer or densitometer

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

Incubator (35 ± 2°C)

-

Microplate reader (optional, for quantitative measurement of turbidity)

Experimental Protocol

Preparation of this compound Stock Solution

-

Accurately weigh a sufficient amount of this compound powder to prepare a stock solution at a concentration at least 10-fold higher than the highest concentration to be tested.[6] The formula for calculating the required weight is: Weight (mg) = [Desired Concentration (µg/mL) x Desired Volume (mL)] / [Potency (µg/mg)]

-

Dissolve the this compound powder in a minimal amount of a suitable solvent. If the compound is not readily soluble in water, sterile-filtered DMSO is a common alternative.[8][12]

-

Once dissolved, bring the stock solution to the final desired volume with sterile CAMHB.

-

The final concentration of the solvent (e.g., DMSO) in the test wells should not exceed a level that affects bacterial growth (typically ≤1%).[12] A solvent toxicity control must be included in the assay.

Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test bacterium.

-

Transfer the colonies to a tube containing 4-5 mL of sterile saline or CAMHB.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). A 0.5 McFarland standard corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.[6]

-

Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[1] This is typically achieved by a 1:100 dilution of the 0.5 McFarland suspension into the final test volume.[1]

Broth Microdilution Procedure

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate, except for the first column of each row being tested.[6]

-

Add 100 µL of the highest concentration of the this compound working solution to the first well of each corresponding row.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well of the same row.[6] Mix thoroughly by pipetting up and down.

-

Repeat this serial dilution process across the plate to the desired final concentration, discarding 50 µL from the last well.

-

This will result in wells containing 50 µL of serially diluted this compound.

-

Add 50 µL of the standardized bacterial inoculum (prepared in section 4.2) to each well, bringing the final volume to 100 µL.

-

Include the following controls on each plate:

-

Growth Control: 50 µL of CAMHB + 50 µL of bacterial inoculum (no drug).

-

Sterility Control: 100 µL of sterile CAMHB (no drug, no bacteria).

-

Solvent Control: 50 µL of the highest concentration of the solvent used to dissolve this compound + 50 µL of bacterial inoculum.

-

-

Seal the plate with a lid or an adhesive plate sealer and incubate at 35 ± 2°C for 16-20 hours in ambient air.[6]

Interpretation of Results

-

After incubation, visually inspect the wells for turbidity. A clear well indicates inhibition of bacterial growth, while a turbid well indicates bacterial growth.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.[6]